2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5OS/c1-13-6-8-24(9-7-13)17(26)11-27-19-16-10-23-25(18(16)21-12-22-19)15-4-2-14(20)3-5-15/h2-5,10,12-13H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBCCPRWNTWWJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through the cyclization of appropriate precursors under reflux conditions.
Introduction of the sulfanyl group: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine derivative with a thiol reagent.
Attachment of the piperidinyl group: The final step involves the reaction of the intermediate with 4-methylpiperidine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core or the sulfanyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrazolo[3,4-d]pyrimidine derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor for cancer treatment due to its ability to inhibit CDK2/cyclin A2.
Biological Research: The compound is used in studies investigating cell cycle regulation and apoptosis.
Chemical Biology: It serves as a tool compound for probing kinase signaling pathways.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). It binds to the ATP-binding site of CDK2, preventing the phosphorylation of downstream targets involved in cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Key Observations :
- Pyrazolo[3,4-d]pyrimidine derivatives (target compound) prioritize kinase selectivity, while pyrido[3,4-d]pyrimidinones (e.g., 51d) often target inflammatory pathways .
Substituent and Linker Modifications
Key Observations :
- Sulfanyl linkers (target compound) offer superior oxidative stability over oxy linkers () but may reduce polarity .
- Hydroxyethyl substituents () improve solubility but could complicate synthetic routes .
Piperidine Derivatives
Biological Activity
The compound 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse pharmacological properties. The presence of both piperidine and sulfanyl groups in its structure suggests a multifaceted interaction with biological targets.
Chemical Structure
The molecular structure can be represented as follows:
The biological activity of this compound is likely mediated through interactions with various molecular targets, including enzymes and receptors. The sulfanyl group may facilitate covalent bonding with nucleophilic residues in proteins, while the pyrazolo[3,4-d]pyrimidine core can interact with hydrophobic pockets in target proteins. This dual mechanism could enhance the compound's efficacy in modulating biological pathways.
Anticancer Activity
Research indicates that pyrazolopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to the one have shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that derivatives could inhibit key kinases involved in cancer progression, such as p70S6K and Akt-1 .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor , particularly against acetylcholinesterase (AChE) and urease. A related study found that certain pyrazolopyrimidine derivatives displayed strong AChE inhibitory activity with IC50 values ranging from 0.63 µM to 6.28 µM . This suggests that the compound may also serve as a therapeutic agent for conditions like Alzheimer's disease.
Antibacterial Activity
The antibacterial properties of similar compounds have been documented, showing moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The incorporation of piperidine moieties has been linked to enhanced antibacterial efficacy .
Study on Pyrazolopyrimidine Derivatives
A comprehensive study evaluated a series of pyrazolopyrimidine derivatives, including those with sulfanyl groups. The findings highlighted:
- Anticancer Efficacy : In vitro assays showed significant inhibition of cancer cell lines.
- Enzyme Inhibition : Compounds demonstrated potent inhibition against AChE and urease.
- Antibacterial Screening : Several derivatives exhibited promising antibacterial activity against common pathogens.
| Compound Name | IC50 (µM) | Target Activity |
|---|---|---|
| Compound A | 2.14 | AChE Inhibition |
| Compound B | 0.63 | Urease Inhibition |
| Compound C | 5.00 | Antibacterial |
Docking Studies
Molecular docking studies have elucidated the binding interactions of these compounds with target proteins, revealing crucial insights into their mechanism of action. The docking results indicated favorable binding affinities, suggesting that modifications in the chemical structure could enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
